N-(1-benzyl-4-piperidyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide
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Overview
Description
N-(1-benzyl-4-piperidyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes an indole core, a piperidine ring, and a methoxyethyl group, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.
Attachment of the Benzyl Group: The benzyl group can be attached via a reductive amination reaction, where benzylamine reacts with an aldehyde or ketone in the presence of a reducing agent.
Addition of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction, where an appropriate alkyl halide reacts with the indole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-4-piperidyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(1-benzyl-4-piperidyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-4-piperidyl)-1H-indole-3-carboxamide
- N-(1-benzyl-4-piperidyl)-1-(2-ethoxyethyl)-1H-indole-3-carboxamide
- N-(1-benzyl-4-piperidyl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide
Uniqueness
N-(1-benzyl-4-piperidyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide is unique due to the presence of the methoxyethyl group at the 1-position of the indole ring. This structural feature may confer distinct chemical and biological properties compared to similar compounds, influencing its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C24H29N3O2 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-(2-methoxyethyl)indole-3-carboxamide |
InChI |
InChI=1S/C24H29N3O2/c1-29-16-15-27-18-22(21-9-5-6-10-23(21)27)24(28)25-20-11-13-26(14-12-20)17-19-7-3-2-4-8-19/h2-10,18,20H,11-17H2,1H3,(H,25,28) |
InChI Key |
UBRMGPWLZBSSHH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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